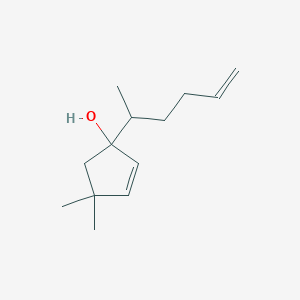
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hexenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentadiene derivative with a hexenyl halide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, allowing it to react with the hexenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the hexenyl group and the cyclopentene ring can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one.
Reduction: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopentane-1-ol.
Substitution: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-chloride.
Applications De Recherche Scientifique
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopentane-1-ol: A reduced form of the compound with similar properties.
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one: An oxidized form with different reactivity.
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-chloride: A halogenated derivative with unique chemical behavior.
Uniqueness
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring and a hexenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
111724-37-9 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
1-hex-5-en-2-yl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H22O/c1-5-6-7-11(2)13(14)9-8-12(3,4)10-13/h5,8-9,11,14H,1,6-7,10H2,2-4H3 |
Clé InChI |
CRAQQJFRYSSTSI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C)C1(CC(C=C1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)





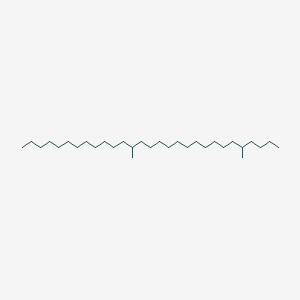
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

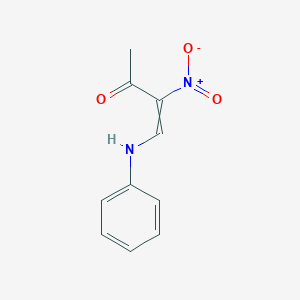
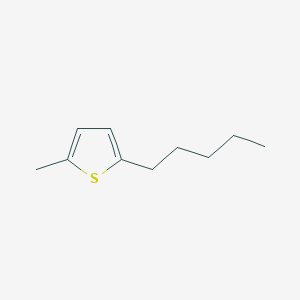
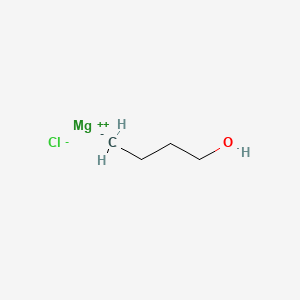
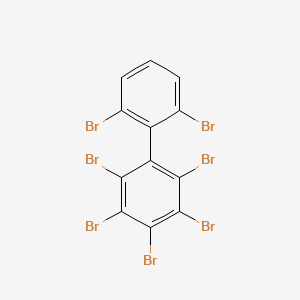
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
